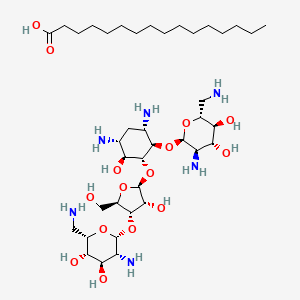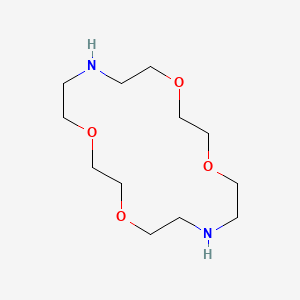
Oxygen difluoride
Overview
Description
Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants.
This compound is an oxygen halide.
Properties
CAS No. |
7783-41-7 |
|---|---|
Molecular Formula |
OF2 F2O |
Molecular Weight |
53.996 g/mol |
IUPAC Name |
fluoro hypofluorite |
InChI |
InChI=1S/F2O/c1-3-2 |
InChI Key |
UJMWVICAENGCRF-UHFFFAOYSA-N |
impurities |
The gas had a purity range of 70 to 90%, the impurities being chiefly oxygen and nitrogen ... . ... 97% /pure/, with oxygen and carbon tetrafluoride being the main impurities. |
SMILES |
O(F)F |
Canonical SMILES |
O(F)F |
boiling_point |
-230 °F at 760 mm Hg (NIOSH, 2016) -144.75 °C -145 °C -230°F |
Color/Form |
COLORLESS GAS; YELLOWISH-BROWN WHEN LIQUID Colorless gas [Note: Shipped as a nonliquefied compressed gas]. |
density |
1.90 at -224 °C (LIQ) 1.88(relative gas density) |
melting_point |
-371 °F (NIOSH, 2016) -223.8 °C -224 °C -371°F |
Key on ui other cas no. |
7783-41-7 |
physical_description |
Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants. COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR. Colorless, poisonous gas with a peculiar, foul odor. Colorless gas with a peculiar, foul odor. [Note: Shipped as a nonliquefied compressed gas.] |
Pictograms |
Oxidizer; Corrosive; Acute Toxic |
shelf_life |
GAS MAY BE KEPT OVER WATER UNCHANGED FOR A MONTH |
solubility |
0.02 % (NIOSH, 2016) 6.8 ML GAS/100 ML WATER @ 0 °C INSOL IN HOT WATER; SLIGHTLY SOL IN ALKALI & ACID SLIGHTLY SOL IN WATER Slightly sol in alcohol Solubility in water, ml/100ml at 0 °C: 6.8 (reacts slowly) 0.02% |
Synonyms |
fluorine monoxide oxyfluoride |
vapor_density |
Relative vapor density (air = 1): 1.9 1.88 |
vapor_pressure |
greater than 1 atm (NIOSH, 2016) 760 MM HG @ -144.6 °C >1 atm |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














